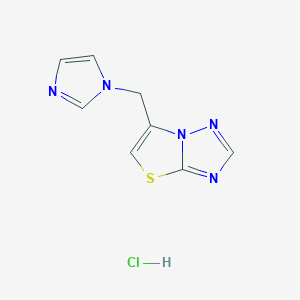
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, also known as TMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMQ is a heterocyclic compound that contains a triazole ring and a thiazole ring, and it has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
生化学的および生理学的効果
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the levels of reactive oxygen species in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride. One area of interest is the development of more efficient synthesis methods for Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential applications of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride in other scientific research fields, such as neuroscience and immunology.
合成法
There are several methods for synthesizing Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, including the reaction of 2-mercaptothiazole with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. Another method involves the reaction of 2-mercaptothiazole with 3-chloro-1,2,4-triazole, followed by reduction of the resulting intermediate with sodium borohydride.
科学的研究の応用
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been studied for its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
170658-36-3 |
|---|---|
製品名 |
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride |
分子式 |
C8H8ClN5S |
分子量 |
241.7 g/mol |
IUPAC名 |
6-(imidazol-1-ylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C8H7N5S.ClH/c1-2-12(6-9-1)3-7-4-14-8-10-5-11-13(7)8;/h1-2,4-6H,3H2;1H |
InChIキー |
KPHMTFINXJCWPO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
正規SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
その他のCAS番号 |
170658-36-3 |
同義語 |
2-(imidazol-1-ylmethyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-2,5,7-tr iene hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



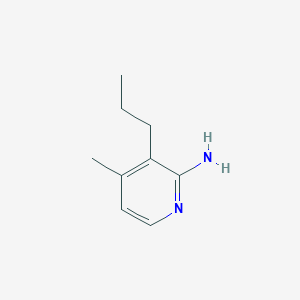

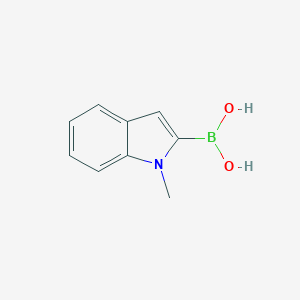
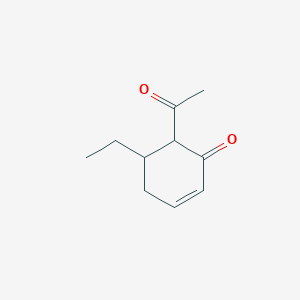
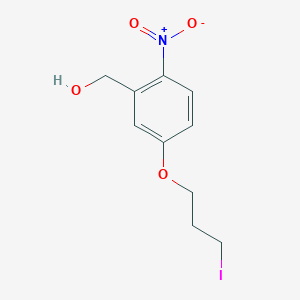
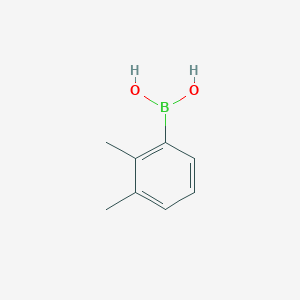
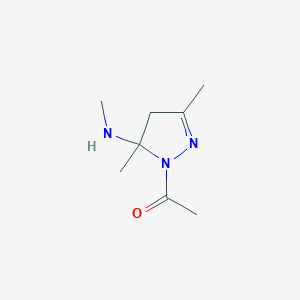
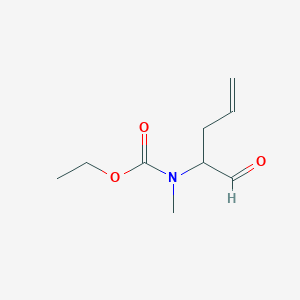
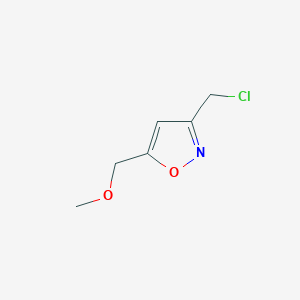
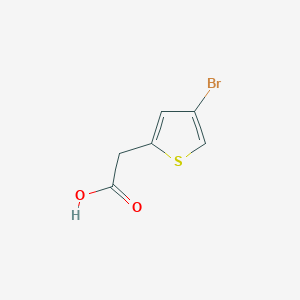
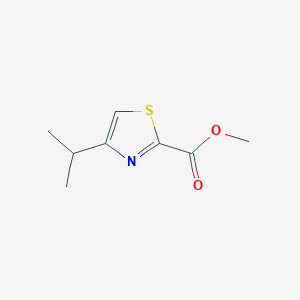
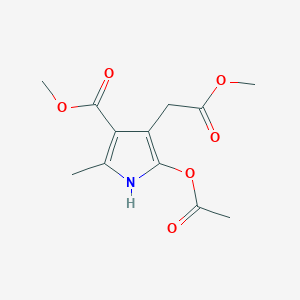
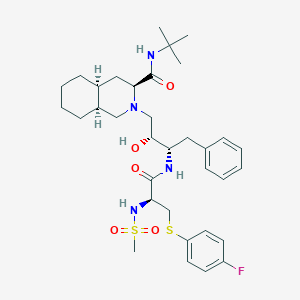
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)